Cas no 35847-95-1 (2-(4-chlorobenzenesulfonyl)ethan-1-ol)

2-(4-Chlorobenzenesulfonyl)ethan-1-ol is a versatile sulfonyl-based intermediate with applications in organic synthesis and pharmaceutical development. Its structure features a chlorobenzenesulfonyl group linked to a hydroxylated ethyl chain, offering reactivity for further functionalization. The compound is particularly useful in the preparation of sulfonamide derivatives, which are key motifs in medicinal chemistry. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for constructing complex molecules. The presence of both sulfonyl and hydroxyl groups allows for selective modifications, enabling its use in diverse synthetic pathways. This compound is typically handled under controlled conditions due to its potential sensitivity to moisture and strong acids or bases.
2-(4-chlorobenzenesulfonyl)ethan-1-ol structure
35847-95-1 structure
Product Name:2-(4-chlorobenzenesulfonyl)ethan-1-ol
CAS No:35847-95-1
MF:C8H9ClO3S
MW:220.673260450363
CID:1473655
PubChem ID:13741111
Update Time:2025-06-12

2-(4-chlorobenzenesulfonyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Ethanol, 2-[(4-chlorophenyl)sulfonyl]-
    • 2-(4-chlorophenyl)sulfonylethanol
    • Z431953296
    • A1-05632
    • 2-[(4-chlorobenzene)sulfonyl]ethan-1-ol
    • DTXSID80548152
    • 2-(4-chlorobenzenesulfonyl)ethan-1-ol
    • 35847-95-1
    • EN300-66011
    • 2-((4-Chlorophenyl)sulfonyl)ethanol
    • AKOS009590445
    • G57911
    • CS-0257077
    • 2-(4-chlorophenylsulfonyl)ethanol
    • 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol
    • DB-260042
    • SCHEMBL5664200
    • Inchi: 1S/C8H9ClO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2
    • InChI Key: PERNWOCEJUZDKC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(CCO)(=O)=O

Computed Properties

  • Exact Mass: 219.99617
  • Monoisotopic Mass: 219.9960930g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • PSA: 54.37

2-(4-chlorobenzenesulfonyl)ethan-1-ol Pricemore >>

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Additional information on 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Introduction to 2-(4-chlorobenzenesulfonyl)ethan-1-ol (CAS No. 35847-95-1)

2-(4-chlorobenzenesulfonyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 35847-95-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a 4-chlorobenzenesulfonyl group attached to an ethanol moiety, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of the chloro substituent on the benzene ring and the sulfonyl group enhances its reactivity, making it a valuable intermediate in synthesizing more complex molecules.

The ethan-1-ol backbone provides a hydroxyl functional group, which is pivotal for further chemical modifications. This dual functionality—hydroxyl and sulfonyl—makes the compound a promising candidate for drug development, particularly in designing inhibitors or modulators that interact with biological targets. The 4-chlorobenzenesulfonyl moiety, in particular, is known for its ability to participate in various nucleophilic substitution reactions, enabling the construction of diverse pharmacophores.

In recent years, there has been growing interest in sulfonylated compounds due to their broad spectrum of biological activities. Studies have demonstrated that molecules containing the sulfonyl group exhibit properties such as protease inhibition, anti-inflammatory effects, and even anticancer potential. The 4-chlorobenzenesulfonyl derivative, with its optimized electronic and steric properties, is being explored as a key structural element in novel therapeutic agents.

One of the most compelling aspects of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is its role as a building block in the synthesis of more intricate molecules. Researchers have leveraged this compound to develop novel sulfonamides, which are widely used in pharmaceuticals due to their efficacy and safety profiles. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

The hydroxyl group in 2-(4-chlorobenzenesulfonyl)ethan-1-ol also contributes to its versatility. Hydroxyl-functionalized compounds often exhibit enhanced solubility and bioavailability, which are crucial factors in drug design. This property makes it an attractive candidate for formulating drugs that require efficient absorption and distribution within the body.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies suggest that the interaction between the sulfonyl group and biological targets can be finely tuned by modifying the surrounding structure. This insight has led to new strategies for designing drugs with improved selectivity and reduced side effects.

The synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol itself is an intriguing process that showcases modern synthetic methodologies. Techniques such as nucleophilic aromatic substitution and condensation reactions are commonly employed to construct this molecule efficiently. The optimization of these synthetic routes has been a focus of many research groups, aiming to produce high-purity samples for further applications.

In conclusion, 2-(4-chlorobenzenesulfonyl)ethan-1-ol (CAS No. 35847-95-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—particularly the combination of a hydroxyl group, a highly reactive sulfonyl group, and a 4-chlorobenzene moiety—make it a valuable intermediate for developing novel therapeutic agents. As research continues to uncover new applications for sulfonylated compounds, this molecule is poised to play an increasingly important role in drug discovery and development.

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